2-bromo-1-cyclobutylpropan-1-one
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Overview
Description
2-Bromo-1-cyclobutylpropan-1-one is an organic compound with the molecular formula C7H11BrO. It is a brominated ketone, characterized by the presence of a bromine atom attached to a cyclobutyl ring and a propanone group. This compound is primarily used as a building block in organic synthesis and has applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-cyclobutylpropan-1-one can be synthesized through several methods. One common approach involves the bromination of cyclobutylpropanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically occurs in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent yield and minimizes the formation of by-products. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-cyclobutylpropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Reduction: Formation of cyclobutylpropan-1-ol.
Oxidation: Formation of cyclobutylpropanoic acid.
Scientific Research Applications
2-Bromo-1-cyclobutylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-bromo-1-cyclobutylpropan-1-one involves its reactivity as a brominated ketone. The bromine atom makes the compound highly reactive towards nucleophiles, facilitating substitution reactions. The carbonyl group is also a key functional site, participating in reduction and oxidation reactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-phenylpropan-1-one
- 2-Bromo-1-(4-methylphenyl)propan-1-one
- 2-Bromo-1-(4-chlorophenyl)propan-1-one
Uniqueness
2-Bromo-1-cyclobutylpropan-1-one is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties compared to other brominated ketones. This uniqueness makes it particularly useful in the synthesis of cyclic compounds and in reactions where steric hindrance plays a crucial role .
Properties
IUPAC Name |
2-bromo-1-cyclobutylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO/c1-5(8)7(9)6-3-2-4-6/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFRRNUECDZICA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1CCC1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1698908-49-4 |
Source
|
Record name | 2-bromo-1-cyclobutylpropan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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